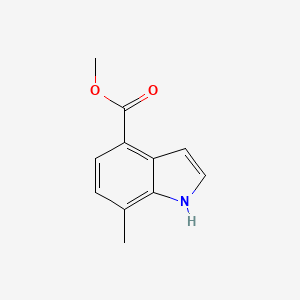

methyl 7-methyl-1H-indole-4-carboxylate

Übersicht

Beschreibung

“Methyl 7-methyl-1H-indole-4-carboxylate” is a chemical compound that is useful for the preparation of inhibitors of CD38, which are useful in the treatment of cancer . It is an endogenous aryl hydrocarbon (Ah) receptor (AhR) agonist with broad-spectrum species reactivity and 5-fold higher potency than beta-naphthoflavone .

Synthesis Analysis

The synthesis of indole derivatives, including “methyl 7-methyl-1H-indole-4-carboxylate”, has been a subject of interest in recent years due to their significant role in cell biology and their potential as biologically active compounds for the treatment of various disorders . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

Molecular Structure Analysis

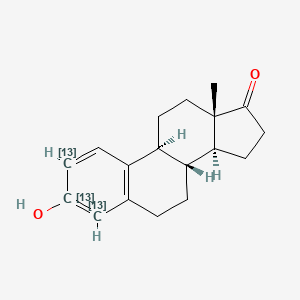

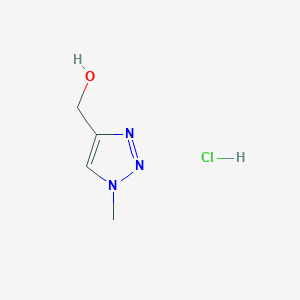

The molecular formula of “methyl 7-methyl-1H-indole-4-carboxylate” is C10H9NO2 . Its average mass is 175.184 Da and its monoisotopic mass is 175.063324 Da .

Chemical Reactions Analysis

Indole derivatives, including “methyl 7-methyl-1H-indole-4-carboxylate”, have been found to show various biologically vital properties. Their synthesis methods have attracted the attention of the chemical community .

Physical And Chemical Properties Analysis

“Methyl 7-methyl-1H-indole-4-carboxylate” has a melting point range of 46-50°C . Its assay (GC, area%) is ≥ 98.0% (a/a) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Methyl 7-methyl-1H-indole-4-carboxylate is involved in various chemical synthesis processes, demonstrating its versatility in organic chemistry. For instance, it has been used in the reaction with substituted propargyl alcohols, leading to the formation of lactams through [4 + 3]-annulation and unexpected carboxamide group migration. This reaction showcases the compound's ability to undergo structural transformations, contributing to the synthesis of complex organic molecules (Selvaraj, Debnath, & Swamy, 2019). Additionally, methyl 7-methyl-1H-indole-4-carboxylate derivatives have been synthesized for use in peptide and peptoid conformation elucidation studies, highlighting their utility in probing molecular structures (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Probing Local Environments

The compound has been studied as a fluorescent and infrared probe, particularly for sensing local hydration environments. Its emission properties and long fluorescence lifetime make it a promising candidate for studying protein structures and dynamics, providing insights into the molecular environment surrounding the probe molecule (Liu et al., 2020).

Anticancer Research

In the realm of medicinal chemistry, derivatives of methyl 7-methyl-1H-indole-4-carboxylate have been explored for their anticancer properties. Novel indole derivatives linked to the pyrazole moiety, synthesized through molecular hybridization, displayed significant antitumor activity against various human cancer cell lines. This research underscores the potential of methyl 7-methyl-1H-indole-4-carboxylate derivatives in developing new anticancer agents (Hassan et al., 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 7-methyl-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-9(11(13)14-2)8-5-6-12-10(7)8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJRNSNZWAQOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(=O)OC)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-methyl-1H-indole-4-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B1530528.png)

![1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine](/img/structure/B1530531.png)

![8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1530535.png)

![[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1530538.png)

![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B1530542.png)

![8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B1530548.png)